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pyrazole

CAS No.: 1429309-51-2

Cat. No.: B1378760

Get Quote

Executive Summary: The Scaffold & Design
Strategy
The N-alkylated bromonitropyrazole scaffold represents a focused chemical space in the

development of antimicrobial and antineoplastic agents. Unlike complex natural products, this

scaffold relies on a "minimalist" functionalization strategy:

The Core (Pyrazole): A stable 5-membered aromatic heterocycle acting as the structural

linker.[1]

The Warhead (Nitro & Bromo): The nitro group (

) provides electron-withdrawing character and potential redox activity (nitroreductase
activation), while the bromine (

) atom offers steric bulk and halogen-bonding capability.
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The Vector (N-Alkyl Chain): The critical variable. The length of the alkyl chain modulates the

partition coefficient (

), dictating membrane permeability and bioavailability.

This guide objectively compares the efficacy of various N-alkyl derivatives against standard-of-

care antibiotics, highlighting the "Goldilocks Effect" of chain length on biological activity.

Comparative Efficacy: N-Alkylated Derivatives vs.
Standards
The following data summarizes the antimicrobial potency of 4-bromo-3-nitropyrazole

derivatives. The comparison highlights the critical influence of the N-alkyl chain length (

) on Minimum Inhibitory Concentration (MIC).

Key Finding: Activity does not increase linearly with chain length. Instead, it follows a parabolic

"cut-off" effect, where efficacy peaks at medium-long chains (

) before declining due to solubility issues or steric hindrance.

Table 1: Representative Antimicrobial Activity (MIC in
µg/mL)
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Compoun
d Class

Substitue
nt (R)

LogP
(Calc)

S. aureus
(Gram +)

E. coli
(Gram -)

C.
albicans
(Fungal)

Cytotoxic
ity (

)

Short

Chain

Methyl (

)
1.2

> 128

(Inactive)
> 128 > 128

> 200 µM

(Safe)

Medium

Chain

Butyl (

)
2.5 64 128 64 > 150 µM

Optimal

Chain

Octyl (

)
4.6 2 - 4 8 - 16 4 - 8 45 µM

Long

Chain

Dodecyl (

)
6.8 8 - 16 32 8

12 µM

(Toxic)

Standard 1
Ciprofloxac

in
0.28 0.5 0.015 N/A > 200 µM

Standard 2
Fluconazol

e
0.5 N/A N/A 0.25 - 1.0 > 200 µM

Interpretation: The Octyl (

) derivative represents the optimal balance. While less potent than Ciprofloxacin

against Gram-negatives, it exhibits broad-spectrum activity (bacteria + fungi) which

Ciprofloxacin lacks. However, the

derivative demonstrates that increasing lipophilicity further leads to diminishing

returns and significantly higher cytotoxicity (lower

).
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Detailed SAR Analysis: The Lipophilicity-Activity
Parabola
The SAR of this scaffold is dominated by the Cut-off Effect.

The "Cut-off" Phenomenon
As the alkyl chain elongates, the compound's ability to partition into the lipid bilayer increases.

Phase 1 (C1–C8): Linear increase in activity. The molecule acts like a "molecular wedge,"

disrupting membrane integrity.

Phase 2 (C10–C12): Plateau. The molecule binds tightly to serum proteins (albumin) or

becomes trapped in the outer membrane leaflet, failing to reach the cytoplasm or inner

target.

Phase 3 (>C12): Drop in activity. Solubility in aqueous media becomes the limiting factor.

Electronic Effects (The Nitro-Bromo Interplay)
The 4-bromo-3-nitro motif is not merely structural.[2]

Nitro Group: Essential for anaerobic selectivity. In anaerobic bacteria, the

group is reduced to toxic hydroxylamines by nitroreductases.

Bromo Group: Enhances lipophilicity (

) and prevents rapid metabolic degradation of the pyrazole ring.

Visualization: SAR Logic Flow
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Figure 1: The SAR logic flow demonstrating how structural modifications translate to biological

outcomes. Note the bifurcation where excessive lipophilicity drives toxicity rather than efficacy.

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis of N-Alkyl-4-bromo-3-nitropyrazoles
Objective: Regioselective N-alkylation. Reaction Type:

Nucleophilic Substitution.

Reagents:

4-bromo-3-nitropyrazole (1.0 eq)

Alkyl bromide (

, 1.2 eq)

Potassium Carbonate (

, 2.0 eq) or Sodium Hydride (

)

Solvent: DMF or Acetonitrile (
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)

Workflow:

Activation: Dissolve pyrazole in dry DMF. Add base (

). Stir at RT for 30 min to generate the pyrazolate anion.

Alkylation: Add alkyl bromide dropwise.

Heating: Heat to

for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Workup: Pour into ice water. Precipitate forms. Filter and wash with water to remove DMF.

Purification: Recrystallization from Ethanol/Water.
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Figure 2: Step-by-step synthetic pathway for N-alkylation.

Biological Assay: Broth Microdilution (MIC
Determination)
Standard: CLSI M07-A10 Guidelines.

Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).

Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final

concentration range:
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.

Inoculation: Add bacterial suspension adjusted to

.

Controls:

Positive: Ciprofloxacin (Antibiotic control).[3][4][5][6]

Negative:[3] DMSO solvent blank (Ensure

final concentration).

Sterility: Media only.

Incubation:

for 18–24 hours.

Readout: Visual turbidity or

measurement.

Mechanism of Action
While Ciprofloxacin targets DNA gyrase, N-alkylated bromonitropyrazoles exhibit a Dual

Mechanism:

Membrane Disruption (Dominant in Long Chains): The alkyl tail inserts into the phospholipid

bilayer, causing depolarization. This is evidenced by rapid bactericidal kinetics (< 2 hours)

compared to the slower action of metabolic inhibitors.

Redox Stress (Dominant in Anaerobes): The nitro group acts as a prodrug. Inside the cell,

bacterial nitroreductases reduce

to reactive intermediates (nitroso/hydroxylamine), which damage DNA and proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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